4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine
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Overview
Description
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and trifluoromethylphenyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl sulfonyl groups. One common method involves the nucleophilic substitution reaction where a piperazine derivative reacts with 2-fluorophenyl and 2-(trifluoromethyl)phenyl sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Lacks the trifluoromethylphenyl sulfonyl group, resulting in different chemical properties and applications.
1-(2-(Trifluoromethyl)phenyl)sulfonyl)piperazine:
4-(2-Chlorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine: Substitution of fluorine with chlorine alters the compound’s properties and interactions.
Uniqueness
The presence of both fluorophenyl and trifluoromethylphenyl sulfonyl groups in 4-(2-Fluorophenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine makes it unique. These groups confer specific chemical properties such as increased lipophilicity, stability, and potential for strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O2S/c18-14-6-2-3-7-15(14)22-9-11-23(12-10-22)26(24,25)16-8-4-1-5-13(16)17(19,20)21/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVVYEZGDJHMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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